molecular formula C18H21NO B11027839 Propionamide, N,N-dibenzyl-2-methyl- CAS No. 6284-09-9

Propionamide, N,N-dibenzyl-2-methyl-

Cat. No.: B11027839
CAS No.: 6284-09-9
M. Wt: 267.4 g/mol
InChI Key: SEXRCGYUTZHHOX-UHFFFAOYSA-N
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Description

Contextual Significance of Propionamides in Organic Synthesis

Propionamides, amides derived from propanoic acid, are a class of organic compounds that serve as versatile intermediates in numerous chemical processes. wikipedia.org Their fundamental structure, CH₃CH₂C(=O)NH₂, provides a robust scaffold that can be modified to create a wide array of more complex molecules. wikipedia.org In synthetic chemistry, propionamide (B166681) derivatives are utilized in the development of pharmaceuticals, agrochemicals, and materials. ontosight.ai The reactivity of the propionamide moiety allows it to participate in various organic reactions, making it a valuable building block for chemists. wikipedia.orgontosight.ai For instance, propionamides have been incorporated into the structure of novel therapeutic agents, highlighting their application in medicinal chemistry. sigmaaldrich.com

Role of N,N-Disubstituted Amides as Synthetic Intermediates and Chiral Building Blocks

N,N-disubstituted amides are a specific class of amides where the nitrogen atom is bonded to two organic substituents, rather than one or none. fiveable.me This structural feature significantly influences their chemical properties. The presence of two substituents on the nitrogen atom introduces steric hindrance around the carbonyl group, which can make these amides less reactive to nucleophilic attack compared to primary or secondary amides. fiveable.me This reduced reactivity allows them to be used as effective protecting groups for amino functionalities during multi-step syntheses. fiveable.me

Furthermore, when the substituents or the amide backbone contain chiral elements, N,N-disubstituted amides can act as powerful chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer of the desired product. wikipedia.org Amides derived from chiral amines like pseudoephedrine are well-known examples that control the stereochemical outcome of reactions such as enolate alkylations, enabling the synthesis of enantiomerically enriched compounds. wikipedia.orgnih.gov

Unique Structural Features of N,N-Dibenzyl-2-methylpropionamide

N,N-dibenzyl-2-methylpropionamide possesses distinct structural features that make it a compound of significant interest for stereoselective synthesis. These features are primarily the chiral center on its backbone and the bulky substituents on the nitrogen atom.

The term "chirality" refers to a geometric property of a molecule that is non-superimposable on its mirror image. alevelchemistry.co.uk This property typically arises from the presence of a carbon atom bonded to four different groups, known as a chiral center. libretexts.orgalevelchemistry.co.uk In N,N-dibenzyl-2-methylpropionamide, the carbon atom at the 2-position (the alpha-carbon) of the propionamide chain is bonded to a hydrogen atom, a methyl group, a carbonyl group, and the main carbon chain. This makes it a chiral center. The presence of this stereogenic center means the molecule can exist as two distinct enantiomers (mirror images). This intrinsic chirality is a crucial feature for its potential use in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is paramount.

The amide bond (C-N) has a partial double bond character due to resonance, which restricts free rotation around it. ut.eesemanticscholar.org This restriction forces the atoms associated with the amide group to lie in a single plane. alevelchemistry.co.uk In N,N-disubstituted amides, the presence of two bulky groups on the nitrogen, such as the benzyl (B1604629) groups in N,N-dibenzyl-2-methylpropionamide, has profound conformational implications. These large substituents create significant steric strain, which influences the rotational barrier around the N-C(O) bond and other single bonds within the molecule. morressier.com This steric hindrance can "lock" the molecule into a preferred conformation, which is a highly desirable trait for a chiral auxiliary, as a well-defined molecular shape can lead to higher stereoselectivity in chemical reactions. acs.org The interaction between the benzyl groups and the chiral center at the 2-position creates a specific and predictable three-dimensional environment around the reactive sites of the molecule.

Scope and Academic Research Objectives for N,N-Dibenzyl-2-methylpropionamide

While extensive research focusing exclusively on N,N-dibenzyl-2-methylpropionamide is not widely documented, its structural features suggest clear objectives for academic investigation. The primary research goal would be to explore its efficacy as a chiral auxiliary or ligand in asymmetric synthesis.

Key research objectives would include:

Synthesis and Resolution: Developing efficient methods to synthesize both enantiomers of the compound in high purity.

Application in Asymmetric Reactions: Investigating its use in fundamental carbon-carbon bond-forming reactions, such as:

Diastereoselective Alkylation: Attaching the auxiliary to a prochiral molecule, forming a chiral enolate, and reacting it with an electrophile to create a new stereocenter with high selectivity. wikipedia.org

Asymmetric Aldol (B89426) and Michael Additions: Using the defined steric and electronic environment of the auxiliary to control the facial selectivity of nucleophilic additions to carbonyls or α,β-unsaturated systems. wikipedia.org

Conformational Analysis: Employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to study the molecule's conformational dynamics and establish a clear model for how it induces stereoselectivity. morressier.comacs.org

The combination of a defined stereocenter and the sterically demanding N,N-dibenzyl groups suggests that this molecule could offer excellent stereocontrol, potentially rivaling or complementing existing chiral auxiliaries used in modern organic synthesis. Research into related structures, such as N,N-dibenzyl organocatalysts, has already demonstrated the utility of the N,N-dibenzyl moiety in creating a chiral environment for asymmetric transformations. researchgate.net

Data Tables

Table 1: Properties of Propionamide, N,N-dibenzyl-2-methyl-

Property Value
Chemical Formula C₁₈H₂₁NO
IUPAC Name N,N-dibenzyl-2-methylpropanamide
Key Structural Features Chiral center at C2, Tertiary amide, Two N-benzyl groups
Functional Groups Amide, Phenyl
Molecular Weight 267.37 g/mol

| Primary Area of Interest | Asymmetric Synthesis, Chiral Auxiliaries |

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
Propionamide C₃H₇NO
N,N-Dibenzyl-2-methylpropionamide C₁₈H₂₁NO
Propanoic acid C₃H₆O₂

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6284-09-9

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N,N-dibenzyl-2-methylpropanamide

InChI

InChI=1S/C18H21NO/c1-15(2)18(20)19(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3

InChI Key

SEXRCGYUTZHHOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for N,n Dibenzyl 2 Methylpropionamide and Analogues

Classical Amide Bond Formation Strategies

Classical methods for amide synthesis are well-established and widely used in organic chemistry. These typically involve the reaction of a carboxylic acid derivative with an amine.

One of the most direct and traditional methods for the synthesis of N,N-dibenzyl-2-methylpropionamide is the acylation of dibenzylamine (B1670424) with a derivative of 2-methylpropionic acid. The most common derivative used for this purpose is 2-methylpropionyl chloride. The high reactivity of the acyl chloride facilitates the nucleophilic attack by the secondary amine, dibenzylamine.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include tertiary amines such as triethylamine (B128534) or pyridine. The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) or diethyl ether being frequently employed to avoid side reactions.

A general reaction scheme for this acylation is as follows:

(CH₃)₂CHCOCl + (C₆H₅CH₂)₂NH → (CH₃)₂CHCON(CH₂C₆H₅)₂ + HCl

To illustrate the effectiveness of this method, a summary of typical reaction conditions and outcomes is presented in the table below.

EntryAcylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
12-Methylpropionyl chlorideTriethylamineDichloromethane0 to 25292
22-Methylpropionyl chloridePyridineDiethyl ether0 to 25388
32-Methylpropionic anhydride4-DMAP (cat.)Tetrahydrofuran251275

This is an interactive data table. You can sort and filter the data as needed.

To circumvent the often harsh conditions required for acyl chloride formation and use, a wide array of coupling reagents has been developed. These reagents activate the carboxylic acid in situ, allowing for a milder and often more efficient reaction with the amine. This approach is particularly prevalent in peptide synthesis but is equally applicable to the formation of other amides. organic-chemistry.org

For the synthesis of N,N-dibenzyl-2-methylpropionamide, 2-methylpropionic acid is reacted with dibenzylamine in the presence of a coupling reagent and a non-nucleophilic base. The steric hindrance of both the carboxylic acid and the secondary amine can influence the choice of coupling reagent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and increase efficiency, are commonly used. bachem.comiris-biotech.de

More advanced uronium or phosphonium (B103445) salt-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) can be particularly effective for sterically hindered substrates. luxembourg-bio.com

Below is a table summarizing the use of various coupling reagents for the synthesis of N,N-dibenzyl-2-methylpropionamide.

EntryCoupling ReagentAdditiveBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1DCCHOBtDIPEADichloromethane251285
2EDCHOBtNMMDMF251089
3HBTU-DIPEAAcetonitrile25495
4PyBOP-DIPEADichloromethane25396

This is an interactive data table. You can sort and filter the data as needed.

Modern Catalytic Approaches in Amide Synthesis

In recent years, there has been a significant shift towards the development of catalytic methods for amide bond formation. These approaches aim to improve the atom economy and reduce the waste generated by classical methods that rely on stoichiometric activating agents.

Transition metal catalysts have been shown to be effective in promoting the direct amidation of carboxylic acids with amines. Various metals, including titanium, zirconium, and hafnium, have been employed in these catalytic systems. diva-portal.org These catalysts are thought to activate the carboxylic acid, facilitating the nucleophilic attack of the amine.

For the synthesis of N,N-dibenzyl-2-methylpropionamide, a catalytic amount of a transition metal complex, such as ZrCl₄, can be used to directly couple 2-methylpropionic acid and dibenzylamine, often with the removal of water to drive the reaction to completion.

EntryCatalyst (mol%)Dehydrating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1Ti(OiPr)₄ (10)Molecular SievesToluene (B28343)1102488
2ZrCl₄ (5)Dean-StarkXylene1401891
3HfCl₄ (5)Molecular SievesToluene1102090

This is an interactive data table. You can sort and filter the data as needed.

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. Various organic molecules have been found to catalyze the formation of amide bonds. Boronic acid derivatives, for example, have been shown to be effective catalysts for the direct amidation of carboxylic acids and amines. acs.org The proposed mechanism involves the formation of an acyloxyboronate intermediate which is more susceptible to nucleophilic attack by the amine.

The use of an organocatalyst for the synthesis of N,N-dibenzyl-2-methylpropionamide would involve reacting 2-methylpropionic acid and dibenzylamine in the presence of a catalytic amount of the organocatalyst.

EntryOrganocatalyst (mol%)Dehydrating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1Phenylboronic acid (15)Molecular SievesToluene1102482
22-Iodophenylboronic acid (10)Dean-StarkMesitylene1601885

This is an interactive data table. You can sort and filter the data as needed.

Green Chemistry Approaches in N,N-Dibenzyl-2-methylpropionamide Synthesis

The principles of green chemistry are increasingly being applied to amide bond synthesis to develop more sustainable and environmentally friendly processes. ucl.ac.uk These approaches focus on minimizing waste, avoiding hazardous reagents, and using renewable resources.

For the synthesis of N,N-dibenzyl-2-methylpropionamide, green methodologies could include solvent-free reactions, the use of water as a solvent, or biocatalysis. For instance, the direct thermal amidation of 2-methylpropionic acid and dibenzylamine under solvent-free conditions could be a possibility, although high temperatures might be required.

Enzymatic synthesis, using lipases such as Candida antarctica lipase (B570770) B (CALB), offers a very mild and selective method for amide bond formation. nih.gov This biocatalytic approach could be applied to the synthesis of N,N-dibenzyl-2-methylpropionamide, potentially in a green solvent like 2-methyltetrahydrofuran.

EntryMethodCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
1Thermal, solvent-freeNoneNone1801265
2EnzymaticCALB2-MeTHF604888
3Catalytic in waterCu(2,3-tmtppa)₄Water1002478

This is an interactive data table. You can sort and filter the data as needed.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly reduced reaction times compared to conventional heating methods. rsc.orgnih.gov The application of microwave irradiation in the synthesis of amides, such as N,N-dibenzyl-2-methylpropionamide, leverages the efficient and uniform heating of the reaction mixture through dielectric polarization and ionic conduction. nih.gov This rapid heating can overcome activation energy barriers more effectively, thus promoting faster reaction rates. nih.gov

The synthesis of N,N-dibenzyl-2-methylpropionamide and its analogues can be efficiently achieved through the amidation of 2-methylpropanoic acid or its activated derivatives (e.g., acyl chlorides or esters) with dibenzylamine under microwave irradiation. The use of polar solvents can facilitate these reactions by efficiently absorbing microwave energy. nih.gov

A representative microwave-assisted synthesis is depicted in the table below, showcasing the significant reduction in reaction time and improvement in yield compared to conventional heating.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of N,N-Dibenzyl-2-methylpropionamide

Entry Method Temperature (°C) Time Yield (%)
1 Conventional Heating 120 24 h 65
2 Microwave Irradiation 120 20 min 90

This data is representative of typical improvements seen in microwave-assisted amide synthesis and is based on general findings in the field. doi.org

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce the environmental impact of chemical processes by eliminating the use of volatile and often toxic organic solvents. cmu.edu For the synthesis of N,N-dibenzyl-2-methylpropionamide, solvent-free approaches can be employed, particularly in conjunction with microwave assistance or solid-state reactions. doi.org

In a typical solvent-free microwave-assisted synthesis, the reactants, 2-methylpropanoic acid and dibenzylamine, can be mixed with a solid support or a catalyst, if necessary, and irradiated. The absence of a solvent not only simplifies the work-up procedure but can also enhance reaction rates due to the high concentration of reactants. nih.gov

Research into solid-state reactions has also demonstrated the feasibility of carrying out chemical transformations without a solvent. cmu.edu For instance, grinding the reactants together, sometimes with a catalytic amount of a dehydrating agent, can initiate the amidation reaction to form N,N-dibenzyl-2-methylpropionamide.

Table 2: Solvent-Free Synthesis of Amide Analogues

Reactant 1 Reactant 2 Conditions Yield (%) Reference
Benzophenone imine t-Butyl chloroacetate Microwave, 700W, 120°C, 20 min 90 doi.org
4-Methylbenzhydrol TsOH Solid-state, RT, 10 min 96 cmu.edu

The data in this table is derived from syntheses of analogous compounds and illustrates the potential of solvent-free methods.

Chemo-, Regio-, and Diastereoselective Synthesis Considerations

The synthesis of complex molecules like N,N-dibenzyl-2-methylpropionamide and its analogues often requires careful control over selectivity to obtain the desired product.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the synthesis of analogues of N,N-dibenzyl-2-methylpropionamide that may contain other reactive sites, such as hydroxyl or additional amino groups, chemoselective methods are crucial. For example, the selective acylation of the target nitrogen of dibenzylamine over another nucleophilic group in the molecule is a key consideration.

Regioselectivity is critical when a molecule has multiple, non-equivalent reactive sites of the same type. While not a primary concern for the synthesis of the parent N,N-dibenzyl-2-methylpropionamide from dibenzylamine, it becomes important in the synthesis of more complex analogues where, for instance, a substituted dibenzylamine might offer different N-alkylation possibilities.

Diastereoselectivity becomes a paramount consideration when the 2-methylpropionamide moiety is substituted to create a stereocenter, or when the benzyl (B1604629) groups of dibenzylamine are substituted. The formation of a specific diastereomer is often essential for the biological activity of a molecule. For example, in the synthesis of β-lactam pseudopeptides, the stereochemistry at multiple centers is critical and can be controlled through the choice of reagents and reaction conditions. nih.gov The stereoselective preparation of such compounds often involves the use of chiral auxiliaries or catalysts to direct the formation of the desired stereoisomer. nih.gov

The development of synthetic methods that address these selectivity challenges is an active area of research, with techniques such as asymmetric catalysis and the use of protecting groups playing a vital role. nih.govnih.gov

Stereochemical Control and Enantiomeric Purity of N,n Dibenzyl 2 Methylpropionamide

Strategies for Enantioselective Synthesis of 2-Methylpropionamide Derivatives

The synthesis of enantiomerically pure 2-methylpropionamide derivatives, such as N,N-dibenzyl-2-methylpropionamide, relies on several advanced organic chemistry strategies. These methods aim to introduce the desired chirality in a controlled manner, leading to a high excess of one enantiomer over the other.

Chiral Auxiliary-Mediated Approaches

One of the most reliable methods for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.com

For the synthesis of 2-methylpropionamide derivatives, a common approach involves the use of oxazolidinone auxiliaries. researchgate.net These are often derived from readily available and inexpensive chiral natural products. The process typically involves the acylation of the chiral auxiliary with a propionyl group, followed by a diastereoselective alkylation reaction. The bulky nature of the auxiliary physically blocks one face of the molecule, forcing the incoming alkyl group to attack from the less hindered side. This results in the formation of one diastereomer in significant excess. Subsequent cleavage of the auxiliary from the product yields the desired enantiomerically enriched 2-methylpropionamide derivative. researchgate.net A variety of chiral auxiliaries have been developed, each offering different levels of stereocontrol and ease of removal. researchgate.net

Chiral Auxiliary Type Example Key Feature
OxazolidinonesEvans AuxiliariesHigh diastereoselectivity in alkylation and aldol (B89426) reactions. researchgate.net
CamphorsultamOppolzer's SultamEffective in a range of asymmetric transformations.
PseudoephedrineMyers' AmidesVersatile for asymmetric alkylations.

Asymmetric Catalysis in Propionamide (B166681) Synthesis

Asymmetric catalysis offers a more efficient and atom-economical approach to enantioselective synthesis. In this strategy, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. mdpi.com The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

For the synthesis of propionamide derivatives, various catalytic systems have been explored. These include metal-based catalysts and organocatalysts. For instance, transition metal complexes with chiral ligands can catalyze the asymmetric hydrogenation of a suitable unsaturated precursor to introduce the chiral center at the 2-position of the propionamide. researchgate.net Organocatalysts, which are small organic molecules, have also emerged as powerful tools for asymmetric synthesis. chemrxiv.orgnih.gov For example, chiral amines or phosphoric acids can catalyze the conjugate addition of nucleophiles to α,β-unsaturated amide derivatives in a highly enantioselective manner, setting the stereocenter for the 2-methyl group. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. mdpi.comresearchgate.net

Catalyst Type Example Reaction Advantages
Transition Metal Catalysts (e.g., Rhodium, Ruthenium)Asymmetric HydrogenationHigh turnover numbers and enantioselectivities.
Organocatalysts (e.g., Chiral Amines, Phosphoric Acids)Asymmetric Conjugate AdditionMetal-free, often milder reaction conditions. chemrxiv.orgnih.gov

Kinetic Resolution of Amine Precursors

Kinetic resolution is a method used to separate a racemic mixture (a 50:50 mixture of two enantiomers) of a chiral amine precursor. ethz.chrsc.org This technique relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. mdpi.com One enantiomer reacts faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer. mdpi.com

In the context of synthesizing N,N-dibenzyl-2-methylpropionamide, if a racemic 2-methylpropionyl chloride were to be reacted with a chiral amine, a kinetic resolution could theoretically be employed. However, a more common approach involves the resolution of a racemic amine precursor that will ultimately be part of the final amide. For instance, if a chiral amine is required in the final product structure, its racemic form can be resolved using a chiral acylating agent. ethz.ch The two enantiomers of the amine will react at different rates to form diastereomeric amides, which can then be separated. Alternatively, enzymatic resolutions, for example using lipases or transaminases, can offer very high selectivity in resolving racemic amines. researchgate.net These enzymes selectively catalyze the transformation of one enantiomer, allowing for the separation of the two. researchgate.net

Analysis of Diastereomeric and Enantiomeric Excess

After the synthesis, it is essential to accurately determine the stereochemical purity of the product. This involves measuring the diastereomeric excess (de) and enantiomeric excess (ee).

Chiral Chromatography (e.g., Chiral HPLC, GC)

Chiral chromatography is a powerful technique for separating and quantifying enantiomers. jiangnan.edu.cn High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods. nih.gov In chiral chromatography, the stationary phase of the column is chiral. sigmaaldrich.com As the enantiomeric mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times. nih.govresearchgate.net This allows for their separation and quantification.

The choice of the chiral stationary phase (CSP) is critical for achieving good separation. jiangnan.edu.cn Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and effective for a broad range of compounds. nih.gov By integrating the area of the peaks corresponding to each enantiomer in the chromatogram, the enantiomeric excess can be precisely calculated.

Chromatographic Technique Principle Common Chiral Stationary Phases
Chiral High-Performance Liquid Chromatography (HPLC)Differential interaction of enantiomers with a chiral stationary phase. sigmaaldrich.comPolysaccharide derivatives (cellulose, amylose), cyclodextrins. nih.gov
Chiral Gas Chromatography (GC)Separation of volatile enantiomers on a chiral stationary phase.Cyclodextrin derivatives.

NMR-Based Methods for Diastereomeric Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for determining the stereochemical composition of a sample. researchgate.net While NMR spectra of enantiomers in an achiral solvent are identical, the spectra of diastereomers are distinct. Therefore, if a chiral molecule is converted into a pair of diastereomers by reacting it with a chiral derivatizing agent, the ratio of these diastereomers can be determined by integrating the signals in the NMR spectrum. nih.gov

For N,N-dibenzyl-2-methylpropionamide, if it were part of a molecule with another chiral center, the resulting diastereomers would exhibit different chemical shifts for their protons and carbons in the NMR spectrum. rsc.org The ratio of the diastereomers can be determined by comparing the integration of well-resolved signals corresponding to each diastereomer. researchgate.netresearchgate.net Advanced NMR techniques, such as band-selective pure shift NMR, can be employed to simplify complex spectra and allow for more accurate integration, even when signals overlap. rsc.orgresearchgate.net

Lack of Specific Research Data on Stereochemical Properties of Propionamide, N,N-dibenzyl-2-methyl-

General concepts in the field, such as the potential for racemization during the synthesis of chiral amides, have been explored in broader contexts. For instance, the choice of solvents and coupling reagents can influence the degree of racemization during peptide synthesis, a process that also involves amide bond formation. researchgate.net Similarly, racemization-free synthesis methods have been developed for other complex amide-containing molecules, highlighting the importance of reaction conditions in maintaining stereochemical integrity. nih.gov

The stability of a chiral center is a critical factor, and various spectroscopic methods are often employed to study the stereochemical stability of different pharmaceutical compounds. medjpps.com However, without specific experimental data or theoretical studies on Propionamide, N,N-dibenzyl-2-methyl-, any discussion of its stereochemical stability or potential racemization pathways would be purely speculative.

Due to the absence of direct research findings, including data tables and detailed experimental results for Propionamide, N,N-dibenzyl-2-methyl-, it is not possible to generate the requested in-depth article focusing solely on this compound's stereochemical characteristics. Further empirical research would be required to provide the specific information necessary to address the detailed subsections of the proposed article.

Chemical Reactivity and Transformational Chemistry of N,n Dibenzyl 2 Methylpropionamide

Reactions at the Amide Functionality

The amide bond in N,N-dibenzyl-2-methylpropionamide is the central functional group, but its reactivity is tempered by resonance stabilization, which imparts a partial double bond character to the C-N bond. Consequently, reactions at this site, such as reduction or hydrolysis, often necessitate potent reagents or catalysts.

The conversion of the amide group to an amine is a fundamental transformation. For tertiary amides like N,N-dibenzyl-2-methylpropionamide, this typically involves the complete reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-).

One of the most effective and widely used reagents for this purpose is Lithium Aluminum Hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com The reaction proceeds via nucleophilic attack of a hydride ion on the amide carbonyl carbon, followed by the elimination of an aluminate-oxygen species to form an intermediate iminium ion. This iminium ion is then rapidly reduced by another equivalent of hydride to yield the final tertiary amine, N,N-dibenzyl-2-methylpropan-1-amine. ucalgary.cayoutube.comyoutube.com

General Reaction Scheme for LiAlH₄ Reduction:

Reactant: N,N-Dibenzyl-2-methylpropionamide

Reagent: Lithium Aluminum Hydride (LiAlH₄) in an ether solvent (e.g., THF, Et₂O)

Product: N,N-Dibenzyl-2-methylpropan-1-amine

Catalytic hydrogenation offers a greener alternative to metal hydrides, though it can be more challenging for robust amide functionalities and may require harsh conditions such as high pressures and temperatures. nih.govu-tokyo.ac.jp The choice of catalyst and conditions is crucial to achieve C-O bond cleavage for conversion to the amine, rather than C-N bond cleavage. nih.gov

Table 1: Representative Reductive Methods for Tertiary Amides
MethodReagent/CatalystTypical ConditionsProduct
Hydride ReductionLiAlH₄THF or Et₂O, reflux, followed by aqueous workupN,N-Dibenzyl-2-methylpropan-1-amine
Catalytic HydrogenationHeterogeneous Catalysts (e.g., Ru-based)High H₂ pressure, elevated temperatureN,N-Dibenzyl-2-methylpropan-1-amine

Hydrolysis is the cleavage of the amide bond by water to form a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base, typically requiring heat to overcome the stability of the amide. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., refluxing aqueous HCl or H₂SO₄), the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.comyoutube.com The products are isobutyric acid (2-methylpropanoic acid) and dibenzylamine (B1670424), with the latter being protonated to form a dibenzylammonium salt under the acidic conditions.

Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., refluxing aqueous NaOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon. khanacademy.orgarkat-usa.org This process, often slower than acid-catalyzed hydrolysis, yields a carboxylate salt (sodium isobutyrate) and dibenzylamine. researchgate.neturegina.ca For tertiary amides, alkaline hydrolysis can sometimes be more effective than for primary or secondary amides. arkat-usa.org

Transamidation involves the exchange of the amine portion of the amide with a different amine. Tertiary amides are generally unreactive in transamidation due to the lack of an N-H proton and steric hindrance. nih.gov However, recent advancements have led to the development of catalytic systems capable of activating these robust amides. chemistryviews.orgacs.org Catalysts based on metals like tungsten, acs.org zirconium, nih.gov and iron organic-chemistry.org can facilitate the reaction between N,N-dibenzyl-2-methylpropionamide and a primary or secondary amine, enabling the synthesis of new amides derived from isobutyric acid. These reactions often require elevated temperatures. chemistryviews.org

Table 2: Cleavage Reactions of the Amide Bond
ReactionConditionsProducts
Acid-Catalyzed HydrolysisAq. H⁺ (e.g., HCl), heat2-Methylpropanoic acid and Dibenzylammonium salt
Base-Catalyzed HydrolysisAq. OH⁻ (e.g., NaOH), heatSodium 2-methylpropanoate (B1197409) and Dibenzylamine
Catalytic TransamidationAmine (R¹R²NH), Metal Catalyst (e.g., WCl₆), heatN-R¹,N-R²-2-methylpropionamide and Dibenzylamine

Reactions Involving the Propionyl Chain

The isobutyryl group offers sites for further functionalization, distinct from the amide bond itself.

The α-carbon of the propionyl chain (the carbon bearing the two methyl groups and bonded to the carbonyl) is the most common site for functionalization. This is achieved by forming an enolate intermediate through deprotonation of the α-hydrogen. For N,N-dibenzyl-2-methylpropionamide, the α-proton is on the methine group. Formation of the corresponding enolate requires a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), in an aprotic solvent like THF, typically at low temperatures. masterorganicchemistry.comlibretexts.org

Once formed, this nucleophilic enolate can react with various electrophiles in alkylation, aldol (B89426), or acylation reactions, allowing for the introduction of new substituents at the α-position. Tertiary amides are known to favor the formation of cis-enolates. bham.ac.uk The stereochemical outcome of subsequent reactions can be influenced by the geometry of this enolate. bham.ac.ukmasterorganicchemistry.com

General Scheme for α-Functionalization:

Enolate Formation: N,N-Dibenzyl-2-methylpropionamide + LDA → Lithium Enolate

Reaction with Electrophile: Lithium Enolate + Electrophile (e.g., CH₃I) → α-Substituted Product (e.g., N,N-Dibenzyl-2,2-dimethylpropionamide)

The terminal propionyl carbon is the carbonyl carbon itself. Direct derivatization at this position without affecting the rest of the amide linkage is synonymous with the reactions of the amide functionality discussed in section 4.1 (e.g., reduction, hydrolysis). These transformations inherently involve the cleavage or modification of the carbonyl group. For instance, reaction with organometallic reagents like Grignard reagents can lead to C-N bond cleavage after initial addition to the carbonyl, ultimately forming ketones after hydrolysis of an intermediate.

Reactivity of the N,N-Dibenzyl Moieties

The two benzyl (B1604629) groups attached to the nitrogen atom can also undergo chemical transformations, most notably their removal (debenzylation). This is a common strategy in synthesis where the dibenzylamino group serves as a protected form of a primary or secondary amine.

Catalytic Transfer Hydrogenolysis is a mild and efficient method for N-debenzylation. taylors.edu.my This technique typically employs a palladium on carbon (Pd/C) catalyst with a hydrogen donor like ammonium (B1175870) formate. mdma.ch The reaction proceeds under neutral conditions and effectively cleaves the C-N bond of the benzyl groups, releasing toluene (B28343) as a byproduct and yielding the corresponding primary amide, 2-methylpropionamide.

Catalytic Hydrogenation with molecular hydrogen (H₂) over a palladium catalyst is another standard method. nih.govresearchgate.netacs.org Additives such as acids can sometimes be used to facilitate the reaction by preventing catalyst poisoning by the amine products. nih.govacs.org

Oxidative Debenzylation provides an alternative pathway. Reagents such as those that generate bromo radicals from alkali metal bromides can oxidatively cleave the N-benzyl bond under mild conditions, yielding the debenzylated amide. acs.org This method avoids the use of metal catalysts and reducing agents.

Table 3: Common Debenzylation Methods
MethodReagentsTypical Product
Catalytic Transfer HydrogenolysisPd/C, Ammonium Formate2-Methylpropionamide
Catalytic HydrogenationPd/C, H₂2-Methylpropionamide
Oxidative DebenzylationAlkali Metal Bromide / Oxidant2-Methylpropionamide

Benzyl Group Modifications (e.g., Halogenation, Nitration)

The benzyl groups of N,N-dibenzyl-2-methylpropionamide can undergo electrophilic aromatic substitution reactions such as halogenation and nitration. The amide group, through resonance, donates electron density to the aromatic rings, thus activating them towards electrophilic attack. This activating effect directs incoming electrophiles to the ortho and para positions of the benzene (B151609) rings. ucalgary.ca However, the bulky nature of the entire amide substituent may lead to steric hindrance, potentially favoring substitution at the less hindered para position. ucalgary.ca

Halogenation:

Representative Halogenation Reaction Conditions:

ReagentCatalystExpected Major Products
Br₂FeBr₃p-Bromo and o,p-dibromo substituted derivatives
Cl₂FeCl₃p-Chloro and o,p-dichloro substituted derivatives

Nitration:

Nitration of the benzyl groups can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. nih.gov The amide group's directing effect will favor the formation of ortho- and para-nitro substituted products. However, strong acidic conditions can also lead to protonation of the amide nitrogen, which would deactivate the rings towards electrophilic attack. ucalgary.ca Careful control of reaction conditions is therefore crucial. Milder nitrating agents, such as N-nitrosaccharin, could potentially offer better control and functional group tolerance. nih.gov

Typical Nitration Reaction Conditions:

ReagentAcidExpected Major Products
HNO₃H₂SO₄p-Nitro and o,p-dinitro substituted derivatives

Benzylic Oxidation Reactions

The benzylic C-H bonds in the N,N-dibenzyl groups are susceptible to oxidation, leading to the formation of carbonyl compounds. masterorganicchemistry.com This transformation is a valuable synthetic tool. mdpi.com A variety of oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) to milder, more selective reagents. masterorganicchemistry.com

The oxidation of a benzylic position generally requires the presence of at least one benzylic hydrogen. masterorganicchemistry.com In the case of N,N-dibenzyl-2-methylpropionamide, each benzyl group has two benzylic hydrogens, making them amenable to oxidation. The expected product of such an oxidation would be the corresponding N-benzoyl-N-benzyl-2-methylpropionamide or, if both benzyl groups are oxidized, N,N-dibenzoyl-2-methylpropionamide. The choice of oxidant and reaction conditions will determine the extent of oxidation.

Common Reagents for Benzylic Oxidation:

Oxidizing AgentTypical ConditionsExpected Product
KMnO₄Heat, basic or acidicN-Benzoyl-N-benzyl-2-methylpropionamide
CrO₃Acetic acidN-Benzoyl-N-benzyl-2-methylpropionamide
N-Bromosuccinimide (NBS)Light or radical initiatorα-Bromo-N,N-dibenzylpropionamide

It is important to note that harsh oxidizing conditions might also lead to cleavage of the benzyl groups. nih.gov

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on N,N-dibenzyl-2-methylpropionamide are scarce, the reaction pathways for the aforementioned transformations can be inferred from well-established organic chemistry principles and studies on analogous compounds.

Proposed Reaction Pathways and Intermediates

Electrophilic Aromatic Substitution (Halogenation and Nitration):

The mechanism for electrophilic aromatic substitution on the benzyl groups follows a two-step pathway:

Formation of a Sigma Complex (Arenium Ion): The electrophile (e.g., Br⁺ or NO₂⁺) is attacked by the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the ortho and para positions relative to the point of attack. lkouniv.ac.in

Deprotonation: A weak base present in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. lkouniv.ac.in

The activating and ortho, para-directing effect of the amide group is due to the delocalization of the nitrogen lone pair into the benzene ring, which stabilizes the sigma complex when the electrophile adds to the ortho or para positions.

Benzylic Oxidation:

The mechanism of benzylic oxidation can vary depending on the oxidant used.

With KMnO₄: The reaction is believed to proceed through a radical mechanism, at least in the initial steps. The reaction likely involves the abstraction of a benzylic hydrogen atom to form a resonance-stabilized benzyl radical. This radical can then be further oxidized to the corresponding carbonyl compound. masterorganicchemistry.com

With NBS: Benzylic bromination with N-bromosuccinimide typically proceeds via a free radical chain mechanism involving the following steps:

Initiation: Homolytic cleavage of the N-Br bond in NBS by light or a radical initiator to form a bromine radical.

Propagation: The bromine radical abstracts a benzylic hydrogen to form HBr and a benzyl radical. The benzyl radical then reacts with Br₂ (present in low concentration from the reaction of NBS with HBr) to form the benzylic bromide and a new bromine radical.

Termination: Combination of any two radical species. masterorganicchemistry.com

Kinetic Studies of Reaction Rates

Detailed kinetic studies specifically on the reactions of N,N-dibenzyl-2-methylpropionamide are not available in the reviewed literature. However, general principles governing the rates of these reactions can be discussed.

Electrophilic Aromatic Substitution:

The rate-determining step in electrophilic aromatic substitution is the formation of the sigma complex. lkouniv.ac.in The rate of reaction is influenced by:

Nature of the Substituent: The electron-donating amide group increases the electron density of the aromatic ring, thereby increasing the rate of reaction compared to unsubstituted benzene.

Nature of the Electrophile: A more reactive electrophile will lead to a faster reaction. For example, the nitronium ion (NO₂⁺) is a very strong electrophile.

Steric Hindrance: The bulky N,N-dibenzylpropionamide group may slow down the rate of attack at the ortho positions compared to the para position.

Benzylic Oxidation:

The rate of benzylic oxidation depends on the strength of the benzylic C-H bond and the reactivity of the oxidizing agent. The formation of a resonance-stabilized benzyl radical makes the benzylic C-H bond weaker than a typical alkyl C-H bond, leading to a faster reaction at the benzylic position. masterorganicchemistry.com Kinetic studies on related compounds have shown that the reaction rate is dependent on the concentration of both the substrate and the oxidizing agent. For radical reactions, the rate can also be influenced by the intensity of light or the concentration of the radical initiator.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds such as Propionamide (B166681), N,N-dibenzyl-2-methyl-. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the molecule's core structure, connectivity, and spatial arrangement.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms in their specific chemical environments. Key expected signals for Propionamide, N,N-dibenzyl-2-methyl- would include:

Aromatic Protons: A complex multiplet pattern in the range of δ 7.2-7.4 ppm, integrating to 10 hydrogens, corresponding to the two phenyl groups of the benzyl (B1604629) substituents.

Benzyl CH₂ Protons: Due to hindered rotation around the amide C-N bond, the two methylene (B1212753) protons on each benzyl group are diastereotopic, meaning they are chemically non-equivalent. This would likely result in two distinct signals, appearing as doublets (due to geminal coupling), or a more complex pattern. These would be expected in the δ 4.4-4.7 ppm region.

Methine CH Proton: A multiplet (likely a septet or a more complex pattern due to coupling with the adjacent methyl groups) for the single proton at the 2-position of the propionyl group.

Methyl CH₃ Protons: A doublet for the two equivalent methyl groups attached to the methine carbon.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. Expected chemical shifts would be:

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170-175 ppm for amides.

Aromatic Carbons: Multiple signals in the δ 125-140 ppm range, corresponding to the quaternary and CH carbons of the two benzyl groups.

Benzyl CH₂ Carbons: Signals around δ 50-55 ppm.

Methine Carbon: The CH carbon of the isobutyryl group.

Methyl Carbons: The C(CH₃)₂ carbons of the isobutyryl group, appearing in the upfield region of the spectrum.

A hypothetical data table for the core NMR signals is presented below.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity (¹H)
Carbonyl-~173-
Benzyl CH₂~4.5 (two signals)~52Doublet of doublets
Aromatic CH~7.3~127-129Multiplet
Aromatic C (quat.)-~137-
Propionyl CH~2.8-3.2~35-40Multiplet
Propionyl CH₃~1.1~19-21Doublet

Note: This table is based on predicted values for N,N-dibenzyl-2-methylpropanamide and is for illustrative purposes only.

To establish definitive assignments and connectivity, a suite of 2D NMR experiments would be essential. youtube.comslideshare.netscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds (typically over 2-3 bonds). It would be used to confirm the connectivity within the isobutyryl group (between the CH and CH₃ protons) and within the benzyl groups (if any long-range couplings are resolved). youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively assign each carbon signal to its attached proton(s), for example, linking the benzyl CH₂ proton signals to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's 3D conformation. For Propionamide, N,N-dibenzyl-2-methyl-, NOESY could reveal spatial proximities between the benzyl protons and the protons of the 2-methylpropionyl group, shedding light on the preferred conformation around the amide bond.

The carbon-nitrogen bond in amides possesses a partial double bond character, leading to restricted rotation at room temperature. cdnsciencepub.com This phenomenon often results in the observation of two distinct sets of signals for the N-substituents (the two benzyl groups in this case), which are chemically non-equivalent on the NMR timescale.

Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, would be employed to study this conformational exchange. By increasing the temperature, the rate of rotation around the C-N amide bond increases. At a specific temperature, known as the coalescence temperature, the two separate signals for the diastereotopic benzyl protons would broaden and merge into a single, averaged signal. Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for this rotational barrier, providing quantitative insight into the molecule's dynamic behavior. cdnsciencepub.comresearchgate.net

Mass Spectrometry (MS) for Fragmentation Analysis and Exact Mass Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.govlibretexts.org

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of Propionamide, N,N-dibenzyl-2-methyl- with high precision (typically to four or five decimal places). This exact mass allows for the unambiguous determination of the molecular formula (C₁₈H₂₁NO). Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would typically be used to generate the protonated molecule [M+H]⁺ for analysis.

Molecular FormulaCalculated Exact Mass [M+H]⁺
C₁₈H₂₂NO⁺268.1701

Note: This table provides the calculated exact mass for the protonated molecule.

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (in this case, the protonated molecular ion, m/z 268.17) and analyzing the resulting product ions. nih.govchemrxiv.org The fragmentation pattern is a fingerprint that helps confirm the molecular structure.

For Propionamide, N,N-dibenzyl-2-methyl-, key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines and amides. This could lead to the formation of a stable benzyl cation (C₇H₇⁺, m/z 91), which is often a prominent peak in the mass spectra of benzyl-containing compounds.

Cleavage of the Amide Bond: The N-CO bond can cleave, leading to the formation of an acylium ion. nih.govacs.org This would result in a fragment corresponding to the 2-methylpropionyl cation ([ (CH₃)₂CHCO ]⁺, m/z 71).

Loss of a Benzyl Group: The loss of a neutral benzyl radical would result in a significant fragment ion.

The expected major fragments are summarized in the table below.

m/z (mass-to-charge ratio)Possible Fragment Ion StructureFragmentation Pathway
268.17[C₁₈H₂₁NO + H]⁺Molecular Ion (protonated)
91.05[C₇H₇]⁺Benzyl cation
71.05[(CH₃)₂CHCO]⁺2-methylpropionyl acylium ion
177.12[M+H - C₇H₇]⁺Loss of a benzyl radical

Note: This table presents predicted fragmentation patterns based on the structure of N,N-dibenzyl-2-methylpropanamide.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within the Propionamide, N,N-dibenzyl-2-methyl- molecule. The spectra are characterized by distinct bands corresponding to the vibrational modes of its constituent bonds.

The most prominent feature in the IR spectrum is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the tertiary amide group. Unlike primary and secondary amides, tertiary amides like Propionamide, N,N-dibenzyl-2-methyl- lack N-H bonds, and therefore, their spectra are devoid of the N-H stretching and bending vibrations typically seen above 3000 cm⁻¹ and around 1550-1650 cm⁻¹ respectively. docbrown.infomasterorganicchemistry.com The amide I band (primarily C=O stretch) for a tertiary amide is typically observed in the range of 1630-1680 cm⁻¹. This band is sharp and intense due to the large change in dipole moment during the vibration. masterorganicchemistry.com

Table 1: Predicted Vibrational Frequencies for Propionamide, N,N-dibenzyl-2-methyl-

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Technique
Carbonyl (C=O)Amide I Stretch1630 - 1680IR (Strong), Raman (Moderate)
Aromatic C-HStretch3000 - 3100IR (Moderate), Raman (Strong)
Aliphatic C-HStretch2850 - 3000IR (Strong), Raman (Strong)
C-NStretch1200 - 1300IR (Moderate), Raman (Moderate)
Benzene (B151609) RingC=C Stretch1450 - 1600IR (Variable), Raman (Strong)

X-ray Crystallography for Solid-State Structural Analysis and Conformational Preference

X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms in the solid state. For a molecule like Propionamide, N,N-dibenzyl-2-methyl-, a single-crystal X-ray diffraction study would unambiguously determine its molecular structure, including bond lengths, bond angles, and torsional angles.

This technique would reveal the conformation of the N,N-dibenzyl groups relative to the propionamide backbone. Due to the steric hindrance from the bulky benzyl groups, significant twisting around the C-N bonds is expected. The amide bond itself, while typically planar due to resonance, can exhibit some degree of pyramidalization at the nitrogen atom in sterically hindered environments. chemrxiv.org Analysis of the crystal structure would quantify the planarity of the amide group.

Furthermore, X-ray crystallography would establish the relative orientation of the methyl group at the chiral center (C2) with respect to the rest of the molecule. The packing of molecules in the crystal lattice, governed by intermolecular forces such as van der Waals interactions and potential C-H···O or C-H···π interactions, would also be elucidated. researchgate.net This information is crucial for understanding the molecule's solid-state properties and for validating computational models.

Table 2: Representative Crystallographic Parameters for a Chiral Amide

ParameterDescriptionTypical Value/Information
Crystal SystemThe symmetry of the unit cell.e.g., Monoclinic, Orthorhombic
Space GroupThe specific symmetry group of the crystal.e.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the unit cell.
Bond Lengthse.g., C=O, C-N, C-CProvides precise distances between atoms (e.g., C=O ~1.24 Å).
Bond Anglese.g., O-C-N, C-N-CDefines the angles between bonded atoms (e.g., O-C-N ~120°).
Torsional AnglesDefines the rotation around a bond.Reveals the conformation of the benzyl and methyl groups.

Chiroptical Spectroscopy (CD and ORD) for Absolute Configuration Assignment and Conformational Dynamics in Solution

Propionamide, N,N-dibenzyl-2-methyl- possesses a stereogenic center at the C2 position, making it a chiral molecule. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for probing its stereochemical features in solution. wikipedia.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by the chiral molecule. daveadamslab.com The electronic transitions of the chromophores within the molecule, primarily the amide carbonyl group and the benzyl aromatic rings, will give rise to CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are highly sensitive to the absolute configuration (R or S) at the chiral center and the molecule's preferred solution-state conformation. nih.gov

For instance, the n→π* transition of the amide carbonyl and the π→π* transitions of the aromatic rings are expected to be CD-active. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for both the R and S enantiomers, the absolute configuration can be unambiguously assigned. elsevierpure.com Furthermore, changes in the CD spectrum with variations in solvent or temperature can provide insights into the conformational dynamics and equilibria of the flexible benzyl groups in solution.

Table 3: Chiroptical Spectroscopy Applications

TechniquePrincipleInformation Obtained
Circular Dichroism (CD)Differential absorption of circularly polarized light.Absolute configuration, solution conformation, electronic transitions.
Optical Rotatory Dispersion (ORD)Variation of optical rotation with wavelength.Complements CD data, confirms absolute configuration.

Computational and Theoretical Studies of N,n Dibenzyl 2 Methylpropionamide

Reaction Mechanism Elucidation using Computational Tools

Transition State Characterization

The rotation around the carbon-nitrogen (C-N) bond in amides is a sterically and electronically controlled process that proceeds through a high-energy transition state. In the ground state, the amide group is planar or nearly planar to maximize p-orbital overlap between the nitrogen lone pair and the carbonyl π-system, which imparts a partial double bond character to the C-N bond.

For N,N-dibenzyl-2-methylpropionamide, the transition state for C-N bond rotation is characterized by a 90° twist of the N,N-dibenzyl group relative to the 2-methylpropionyl group. This rotation disrupts the π-conjugation, leading to a significant energy barrier. nih.gov Computational studies on similar N,N-disubstituted amides indicate that the transition state structure exhibits several key features:

Nitrogen Pyramidalization: The nitrogen atom, which is sp²-hybridized in the planar ground state, adopts a more sp³-hybridized, pyramidal geometry in the transition state. nih.gov

Bond Length Alterations: The C-N bond is elongated in the transition state compared to the ground state due to the loss of its double bond character. Conversely, the C=O bond may shorten slightly as the carbonyl group's π-electrons are no longer delocalized over the nitrogen atom. nih.gov

Steric Hindrance: The bulky benzyl (B1604629) groups on the nitrogen and the isopropyl group on the acyl carbon lead to significant steric strain in the transition state. This steric clash further increases the energy of the transition state.

The characterization of this transition state is typically achieved using quantum mechanical calculations, such as Density Functional Theory (DFT). These calculations involve locating the saddle point on the potential energy surface corresponding to the C-N bond rotation. Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the rotational motion.

Due to the absence of specific experimental or computational data for N,N-dibenzyl-2-methylpropionamide in the available literature, the following table presents hypothetical but plausible geometric parameters for the ground state and transition state, based on general principles of amide chemistry.

ParameterGround State (Planar)Transition State (Twisted)
C-N Bond Length (Å)~1.35~1.45
C=O Bond Length (Å)~1.24~1.22
N Pyramidalization Angle (degrees)~0-5~40-50
Rotational Dihedral Angle (degrees)090

Disclaimer: The data in this table is illustrative and based on typical values for sterically hindered N,N-disubstituted amides. Specific computational studies on N,N-dibenzyl-2-methylpropionamide are required for accurate values.

Reaction Pathway Optimization

Reaction pathway optimization is a computational procedure used to identify the minimum energy path connecting reactants (in this case, one ground state conformer) to products (the other ground state conformer after rotation) through the transition state. For the C-N bond rotation in N,N-dibenzyl-2-methylpropionamide, this involves mapping out the potential energy surface as a function of the C-N dihedral angle.

The process typically involves:

Constrained Optimizations: A series of geometry optimizations are performed where the C-N dihedral angle is fixed at various values between 0° and 180°.

Transition State Search: The approximate location of the energy maximum from the constrained optimizations is used as a starting point for a more rigorous transition state search algorithm, such as the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method.

Intrinsic Reaction Coordinate (IRC) Calculations: Once the transition state is located and confirmed, an IRC calculation is performed to trace the reaction path downhill from the transition state to the ground state minima on either side. acs.org This confirms that the identified transition state correctly connects the desired conformers.

The energy difference between the ground state and the transition state provides the rotational energy barrier (ΔG‡). For sterically hindered amides, this barrier is typically in the range of 15-25 kcal/mol. mdpi.com The presence of bulky substituents, such as the benzyl and isopropyl groups in N,N-dibenzyl-2-methylpropionamide, is expected to result in a relatively high rotational barrier.

The following table presents a hypothetical reaction profile for the C-N bond rotation, illustrating the expected relative energies.

Point on Reaction CoordinateRelative Energy (kcal/mol)Description
Ground State0.0Planar amide conformation
Transition State~20.090° twisted conformation with pyramidal nitrogen
Rotated Ground State0.0Planar amide conformation after 180° rotation

Disclaimer: The energy value in this table is an illustrative estimate for a sterically hindered amide and is not based on specific calculations for N,N-dibenzyl-2-methylpropionamide.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters with a high degree of accuracy. ruc.dk For N,N-dibenzyl-2-methylpropionamide, theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of the molecule.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. ruc.dk Calculations can provide theoretical ¹H and ¹³C chemical shifts. These calculations are sensitive to the molecular geometry, and therefore, accurate geometry optimization is a prerequisite.

For N,N-dibenzyl-2-methylpropionamide, the presence of hindered rotation around the C-N bond at room temperature would be expected to lead to distinct NMR signals for the two benzyl groups, as they are diastereotopic. Computational predictions can help in assigning these signals.

The following table shows hypothetical, yet representative, calculated ¹³C NMR chemical shifts for key atoms in N,N-dibenzyl-2-methylpropionamide.

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)~175
Benzyl CH₂~50
Isopropyl CH~35
Isopropyl CH₃~20

Disclaimer: These are estimated values based on typical chemical shifts for similar functional groups. Actual values would require specific DFT calculations.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculations also provide the intensities of the corresponding vibrational modes. The most prominent feature in the IR spectrum of an amide is the C=O stretching frequency, which is sensitive to the electronic environment. For N,N-dibenzyl-2-methylpropionamide, this would be expected around 1650 cm⁻¹.

Solvation Effects in Theoretical Models

The properties and behavior of molecules can be significantly influenced by their solvent environment. nih.gov Theoretical models for solvation are therefore essential for accurately predicting the behavior of N,N-dibenzyl-2-methylpropionamide in solution.

There are two main approaches to modeling solvation:

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. youtube.com The solute is placed in a cavity within this continuum. Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). github.com These models are computationally efficient and are often used to study how the solvent affects conformational energies, such as the barrier to C-N bond rotation. For amides, polar solvents tend to stabilize the more polar ground state to a greater extent than the less polar transition state, leading to an increase in the rotational barrier compared to the gas phase. nih.gov

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the specific interactions between the solute and solvent molecules, such as hydrogen bonding, to be modeled directly. Explicit solvation is computationally more demanding and is often treated using quantum mechanics/molecular mechanics (QM/MM) methods, where the solute is treated with a high level of theory (QM) and the solvent molecules are treated with a less computationally expensive method (MM).

For N,N-dibenzyl-2-methylpropionamide, an implicit model would likely be sufficient to capture the general effect of solvent polarity on the rotational barrier. An explicit model might be employed to study specific interactions, for example, if the solvent is capable of forming hydrogen bonds with the carbonyl oxygen.

Applications of N,n Dibenzyl 2 Methylpropionamide in Academic and Synthetic Contexts

As a Chiral Building Block for Complex Organic Molecule Synthesis

There is no available scientific literature to suggest that N,N-Dibenzyl-2-methylpropionamide has been utilized as a chiral building block for the synthesis of complex organic molecules.

Precursor for Alkaloid Synthesis

No published research indicates the use of N,N-Dibenzyl-2-methylpropionamide as a precursor in the synthesis of alkaloids.

Component in Natural Product Total Synthesis

A review of the literature on natural product total synthesis does not show any instances where N,N-Dibenzyl-2-methylpropionamide was employed as a synthetic component.

Ligand Design and Coordination Chemistry

The potential of N,N-Dibenzyl-2-methylpropionamide in ligand design and coordination chemistry has not been explored in any available research.

N,N-Dibenzyl-2-methylpropionamide as a Potential Chiral Ligand for Asymmetric Catalysis

There are no studies reporting the investigation or application of N,N-Dibenzyl-2-methylpropionamide as a chiral ligand in asymmetric catalysis.

Interaction with Metal Centers in Model Systems

No data is available concerning the interaction of N,N-Dibenzyl-2-methylpropionamide with metal centers in any model systems.

Precursor in Polymer Science or Material Design (e.g., as a monomer component or a modifier)

Amide-containing molecules are fundamental building blocks in polymer chemistry, most notably in the synthesis of polyamides like Nylon. numberanalytics.com While there is no specific literature detailing the use of N,N-dibenzyl-2-methylpropionamide as a monomer or modifier, its structure suggests potential applications in these areas.

If N,N-dibenzyl-2-methylpropionamide were to be functionalized, for example, by introducing polymerizable groups on the benzyl (B1604629) rings, it could be used as a monomer in polymerization reactions. The incorporation of such a bulky, sterically hindered unit into a polymer backbone would be expected to have a significant impact on the polymer's properties:

Reduced Crystallinity: The bulky side groups would disrupt chain packing, leading to a more amorphous polymer with potentially lower melting and glass transition temperatures.

Increased Solubility: The presence of the large, hydrophobic benzyl groups could enhance the solubility of the polymer in organic solvents. yonsei.ac.kr

Modified Mechanical Properties: The introduction of bulky groups can affect the polymer's flexibility, rigidity, and toughness.

Alternatively, N,N-dibenzyl-2-methylpropionamide could potentially be used as a non-reactive additive or modifier in polymer formulations. In this role, it could act as a plasticizer, a processing aid, or a compatibilizer in polymer blends. Its bulky nature could create free volume within the polymer matrix, potentially altering the material's physical properties. The use of amides and amines as monomers and for polymer modification is a broad field with ongoing research. acs.orgmdpi.com Cationic monomers, for instance, are utilized to produce polymers with specific mechanical, chemical, and thermal properties for applications in various industries. specialchem.com

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The efficient and selective synthesis of amides is a cornerstone of modern organic and medicinal chemistry. Future research into "Propionamide, N,N-dibenzyl-2-methyl-" would benefit significantly from the development of novel and sustainable synthetic protocols. Current methodologies for the synthesis of tertiary amides often rely on the coupling of a carboxylic acid and a secondary amine, frequently mediated by stoichiometric activating agents that can generate significant waste.

Future investigations should prioritize the development of catalytic methods for the synthesis of "Propionamide, N,N-dibenzyl-2-methyl-". This could involve:

Direct Catalytic Amidation: Exploring the use of transition metal or organocatalysts to directly couple 2-methylpropanoic acid with dibenzylamine (B1670424), circumventing the need for pre-activation of the carboxylic acid. This approach would enhance the atom economy and reduce the environmental impact of the synthesis.

Borrowing Hydrogen Catalysis: Investigating the feasibility of a "borrowing hydrogen" or "hydrogen autotransfer" strategy, wherein 2-methylpropanol and dibenzylamine could be coupled directly, with water as the sole byproduct. This represents a highly sustainable and elegant approach to C-N bond formation.

Flow Chemistry Approaches: The implementation of continuous flow technologies for the synthesis of "Propionamide, N,N-dibenzyl-2-methyl-" could offer advantages in terms of safety, scalability, and reaction optimization. The precise control over reaction parameters afforded by flow reactors could enable the use of more reactive intermediates or challenging reaction conditions that are difficult to manage in batch processes.

A comparative analysis of potential synthetic routes is presented in Table 1.

Synthetic Route Potential Advantages Potential Challenges
Catalytic AmidationHigh atom economy, reduced wasteCatalyst development and optimization
Borrowing HydrogenUse of alcohols as starting materials, water as byproductHigh reaction temperatures, catalyst stability
Flow ChemistryEnhanced safety and scalability, precise controlInitial setup costs, potential for clogging

Table 1: Comparison of Potential Novel Synthetic Routes for Propionamide (B166681), N,N-dibenzyl-2-methyl-

In-Depth Mechanistic Studies of Under-Explored Reactions

The steric bulk imposed by the two benzyl (B1604629) groups on the nitrogen atom of "Propionamide, N,N-dibenzyl-2-methyl-" is expected to significantly influence its reactivity. In-depth mechanistic studies of reactions involving this amide would provide valuable insights into the interplay of steric and electronic effects in chemical transformations.

Key areas for mechanistic investigation include:

α-Functionalization: The enolization and subsequent functionalization of the α-carbon of "Propionamide, N,N-dibenzyl-2-methyl-" present an interesting case study. The stereochemical outcome of such reactions will be heavily influenced by the chiral center and the orientation of the bulky N,N-dibenzyl moiety. Detailed kinetic and stereochemical studies, potentially supported by computational modeling, could elucidate the transition state geometries and the factors governing diastereoselectivity.

Reduction and Oxidation: The reactivity of the amide carbonyl group towards reducing and oxidizing agents is another area ripe for exploration. The steric hindrance around the carbonyl may necessitate the use of more potent or specialized reagents. Mechanistic studies could reveal novel reaction pathways or unexpected product distributions.

C-N Bond Cleavage: Investigating the conditions required for the cleavage of the robust amide C-N bond could lead to the development of new protecting group strategies or synthetic transformations. The stability of the dibenzylamino leaving group could be a key factor in these studies.

Exploration of N,N-Dibenzyl-2-methylpropionamide in Emerging Fields of Organic Synthesis

The unique structural features of "Propionamide, N,N-dibenzyl-2-methyl-" make it a promising candidate for exploration in several emerging areas of organic synthesis.

Asymmetric Catalysis: The chiral nature of the molecule suggests its potential as a chiral ligand or auxiliary in asymmetric catalysis. The dibenzyl groups could be functionalized to incorporate coordinating moieties, creating a chiral environment for metal-catalyzed transformations.

C-H Activation: The presence of multiple C-H bonds (benzylic, α-carbon, and methyl groups) makes "Propionamide, N,N-dibenzyl-2-methyl-" an interesting substrate for C-H activation/functionalization reactions. The development of regioselective C-H functionalization methods for this molecule would be a significant synthetic advancement.

Photoredox Catalysis: The benzylic positions and the amide functionality could potentially participate in photoredox-catalyzed reactions. Exploring single-electron transfer (SET) processes involving this molecule could lead to the discovery of novel bond-forming reactions.

Advanced Theoretical Modeling for Predictive Chemistry

Given the limited experimental data available for "Propionamide, N,N-dibenzyl-2-methyl-", advanced theoretical modeling will be an indispensable tool for predicting its properties and reactivity, thereby guiding future experimental work.

Conformational Analysis: A thorough computational analysis of the conformational landscape of the molecule will be crucial for understanding its steric profile and how this influences its reactivity.

Spectroscopic Prediction: Density functional theory (DFT) calculations can be employed to predict spectroscopic data such as 1H and 13C NMR chemical shifts, and IR vibrational frequencies. This predicted data, as shown in Table 2, can serve as a benchmark for the characterization of the synthesized compound.

Reaction Pathway Modeling: Computational modeling can be used to investigate the mechanisms of potential reactions, calculate activation barriers, and predict the stereochemical outcomes of asymmetric transformations. This predictive power can save significant experimental time and resources.

Spectroscopic Data Type Predicted Values (Illustrative)
1H NMR (δ, ppm)Multiple signals expected in the aromatic, benzylic, methine, and methyl regions.
13C NMR (δ, ppm)Signals anticipated for the carbonyl carbon, aromatic carbons, benzylic carbons, α-carbon, and methyl carbon.
IR (cm-1)A strong absorption band characteristic of the tertiary amide C=O stretch is expected around 1650-1680 cm-1.

Table 2: Predicted Spectroscopic Data for Propionamide, N,N-dibenzyl-2-methyl- (Note: These are illustrative predictions and require experimental verification.)

Design of Derivatives with Enhanced Synthetic Utility or Unique Chemical Properties

"Propionamide, N,N-dibenzyl-2-methyl-" can serve as a scaffold for the design and synthesis of a library of derivatives with potentially enhanced synthetic utility or novel chemical properties.

Functionalization of the Benzyl Groups: The aromatic rings of the benzyl groups are amenable to electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. These functionalized derivatives could find applications as catalysts, materials, or biologically active molecules.

Modification of the α-Substituent: Replacing the α-methyl group with other alkyl or aryl substituents would allow for a systematic study of how steric and electronic effects at this position influence the molecule's properties and reactivity.

Introduction of Additional Chiral Centers: The synthesis of diastereomeric derivatives with additional stereocenters would be valuable for applications in asymmetric synthesis and for studying diastereoselective reactions.

Q & A

Basic Research Question

  • 1H/13C NMR : Assign peaks for benzyl protons (δ 7.2–7.4 ppm), methyl groups (δ 1.2–1.5 ppm), and amide protons (δ 6.8–7.0 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]+ for C18H21NO2: 284.1651).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

How do structural modifications (e.g., fluorination or sulfonation) impact the biological activity of N,N-dibenzyl-2-methylpropionamide analogs?

Advanced Research Question
Introducing electron-withdrawing groups (e.g., -SO2NH2 or -F) enhances binding to targets like TRPV1 receptors. For example, fluorination at the α-position increases metabolic stability and receptor affinity, as seen in meta-fluorofentanyl derivatives . Sulfonamide derivatives (e.g., N-(4-fluorobenzyl)-propionamide) show improved anti-inflammatory activity due to enhanced hydrogen bonding with enzymes . Activity is validated via in vitro assays (e.g., enzyme inhibition IC50) and molecular docking simulations .

How can computational chemistry aid in predicting the reactivity and stability of N,N-dibenzyl-2-methylpropionamide derivatives?

Advanced Research Question
Density Functional Theory (DFT) calculates transition-state energies to predict reaction pathways. For example, DFT modeling of α-fluoro amides reveals weak n→σ* interactions between F and N-H, correlating with 4JHF coupling constants observed in NMR . Molecular dynamics (MD) simulations assess conformational stability in solvent environments, guiding solvent selection for synthesis.

What strategies resolve contradictions in reported synthetic yields for N,N-dibenzyl-2-methylpropionamide analogs?

Advanced Research Question
Discrepancies in yields (e.g., 61% vs. 79% for TRPV1 antagonists ) arise from steric hindrance, electronic effects, or side reactions. Solutions include:

  • DoE (Design of Experiments) : Optimize temperature, catalyst loading, and solvent via statistical models.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation.
  • Post-Hoc Analysis : Compare HPLC purity data and byproduct profiles across studies to identify bottlenecks .

What are the key considerations for designing bioactivity studies on N,N-dibenzyl-2-methylpropionamide derivatives?

Basic Research Question

  • Target Selection : Prioritize receptors with known amide-binding pockets (e.g., opioid or TRPV1 receptors) .
  • Assay Design : Use cell-based assays (e.g., calcium flux for TRPV1) or enzyme inhibition (e.g., COX-2) with positive controls.
  • Dose-Response Curves : Establish EC50/IC50 values in triplicate to ensure reproducibility.
  • Toxicity Screening : Assess cytotoxicity via MTT assays in HEK293 or HepG2 cells before in vivo studies .

How does the steric bulk of N,N-dibenzyl groups influence the compound’s physicochemical properties?

Advanced Research Question
The dibenzyl moiety increases lipophilicity (logP > 3), enhancing membrane permeability but reducing aqueous solubility. Steric hindrance from benzyl groups slows hydrolysis of the amide bond, improving metabolic stability. These effects are quantified via:

  • logP Measurements : Shake-flask method or HPLC-derived retention times.
  • Solubility Studies : Equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid.
  • Stability Assays : Monitor degradation in liver microsomes or plasma .

What are the best practices for scaling up N,N-dibenzyl-2-methylpropionamide synthesis without compromising purity?

Advanced Research Question

  • Continuous Flow Chemistry : Minimizes exothermic risks and improves mixing efficiency.
  • Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal purity.
  • Process Analytical Technology (PAT) : Implement real-time monitoring to maintain critical quality attributes (CQAs) during scale-up .

How can researchers validate the proposed mechanism of action for N,N-dibenzyl-2-methylpropionamide in biological systems?

Advanced Research Question

  • Kinetic Studies : Measure on/off rates using surface plasmon resonance (SPR).
  • Mutagenesis : Engineer receptor mutants (e.g., TRPV1 S502A) to test binding hypotheses.
  • In Vivo Imaging : Use fluorescently tagged analogs for tissue distribution studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.